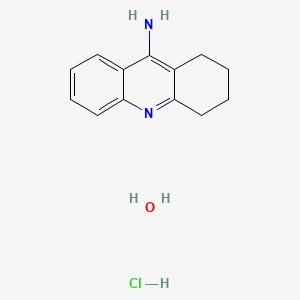

Tacrine

Cat. No. B1663820

Key on ui cas rn:

206658-92-6

M. Wt: 198.26 g/mol

InChI Key: YLJREFDVOIBQDA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08642273B2

Procedure details

Inhibitors and Substrates-Acetylthiocholine iodide, 5,5′-dithiobis(2-nitrobenzoic acid) (Ellman's reagent), dithiothreitol, tacrine (9-amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate), BW284c51, decamethonium, and edrophonium were purchased from Sigma. m-(N,N,N-trimethylammonio)trifluoromethylacetophenone (TFK+) and (−)huperzine A were purchased from Calbiochem. Acrylodan was obtained from Molecular Probes (Eugene, Oreg.). Fasciculin 2 (purified from the venom of Dendroaspis angusticeps) was a gift of Dr. Pascale Marchot (University of Marseille, France). Drs. Yacov Ashani and Bhupendra P. Doctor (Walter Reed Army Research Center, Washington, D.C.) kindly provided 7-((methylethoxy) phosphinyl)-oxyl)-1-methylquinolinium iodide (MEPQ) and procainamide-linked Sepharose CL-4B resin. m-tert-Butyl trifluoromethylacetophenone (TFK+) was synthesized as described (21) and kindly provided by Dr. Daniel Quinn, University of Iowa, Iowa City, Iowa. All other chemicals were of the highest grade commercially available.

Name

dithiothreitol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

m-(N,N,N-trimethylammonio)trifluoromethylacetophenone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Identifiers

|

REACTION_CXSMILES

|

[I-].C(S[CH2:6][CH2:7][N+:8]([CH3:11])([CH3:10])C)(=O)C.[N+](C1C=CC(SS[C:26]2[CH:27]=[CH:28][C:29]([N+]([O-])=O)=[C:30]([CH:34]=2)[C:31](O)=O)=CC=1C(O)=O)([O-])=O.SC[C@H]([C@@H](CS)O)O.[OH2:46].Cl.NC1C2C(N=C3C=1CCCC3)=CC=CC=2.[CH3:63][N+](C1C=CC(CCC(CCC2C=CC([N+](CC=C)(C)C)=CC=2)=O)=CC=1)(CC=C)C.C[N+]([CH2:97][CH2:98][CH2:99]CCCCCCC[N+](C)(C)C)(C)C.CC[N+](C1C=CC=C(O)C=1)(C)C.C[N+](C1C=C(C(=O)CC(F)(F)F)C=CC=1)(C)C.C/C=C1/[C@H]2C=C(C)C[C@]/1(N)C1C=CC(NC=1C2)=O>>[CH3:11][N:8]([C:7]1[CH:6]=[CH:31][C:30]2[CH:34]=[C:26]([C:99]([CH:98]=[CH2:97])=[O:46])[CH:27]=[CH:28][C:29]=2[CH:63]=1)[CH3:10] |f:0.1,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[I-].C(C)(=O)SCC[N+](C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)SSC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]

|

Step Three

|

Name

|

dithiothreitol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SC[C@@H](O)[C@H](O)CS

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.Cl.NC=1C2=CC=CC=C2N=C2CCCCC12

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[N+](C)(C)C=1C=CC=C(C1)O

|

Step Eight

|

Name

|

m-(N,N,N-trimethylammonio)trifluoromethylacetophenone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[N+](C)(C)C=1C=C(C=CC1)C(CC(F)(F)F)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C/C=C\1/[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |